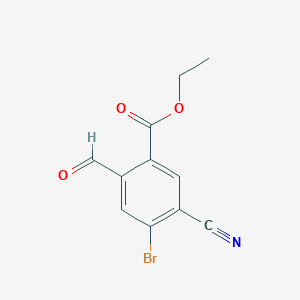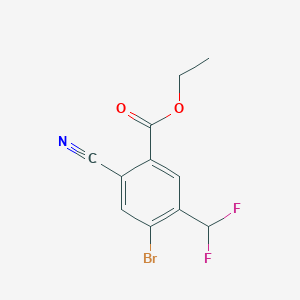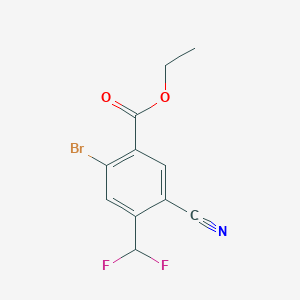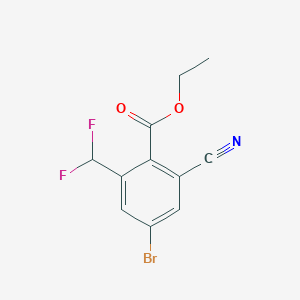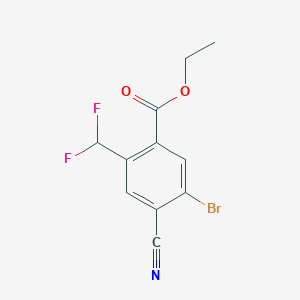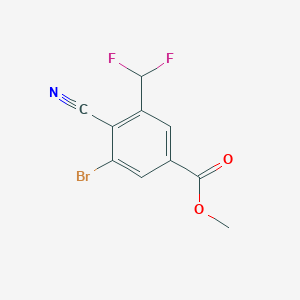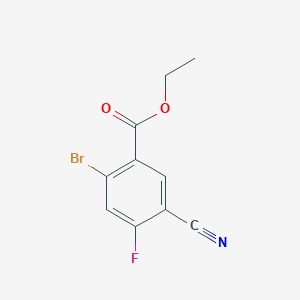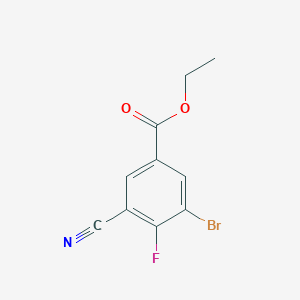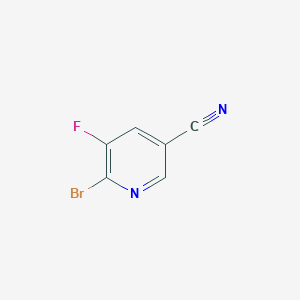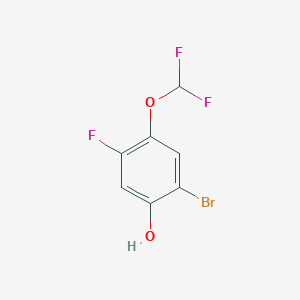
2-Bromo-4-difluoromethoxy-5-fluorophenol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorination Process
2-Bromo-4-difluoromethoxy-5-fluorophenol is explored in the context of fluorination processes. Koudstaal and Olieman (2010) investigated the fluorination of phenolic compounds using xenon difluoride, which can potentially be applicable to compounds like 2-Bromo-4-difluoromethoxy-5-fluorophenol for synthesizing fluorinated derivatives. The study focused on the identification of products through techniques like NMR spectroscopy, highlighting the compound's relevance in synthesizing fluorinated molecules (Koudstaal & Olieman, 2010).
Radio Synthesis of Fluorophenol Derivatives
In the field of radio synthesis, 2-Bromo-4-difluoromethoxy-5-fluorophenol may serve as a precursor or an intermediate. Helfer et al. (2013) and Ross et al. (2011) explored the synthesis of 4-[18F]Fluorophenol, a compound utilized for constructing complex molecules bearing a 4-[18F]fluorophenoxy moiety. Their research demonstrates the compound's potential in radio labeling and synthesis of radiopharmaceuticals, suggesting the utility of related compounds in medical imaging and diagnostic applications (Helfer et al., 2013), (Ross et al., 2011).
Chemical Synthesis and Transformation
Conversion of Phenols
Thomoson and Dolbier (2013) presented a method using fluoroform as a source of difluorocarbene for converting phenols to their difluoromethoxy derivatives. This method, characterized by moderate temperatures and atmospheric pressure, could potentially be relevant to the synthesis or transformation of 2-Bromo-4-difluoromethoxy-5-fluorophenol, offering insights into its chemical synthesis and transformation pathways (Thomoson & Dolbier, 2013).
Photoreaction Mechanism
Nanbu et al. (2012) studied the photoreaction mechanism of a structurally similar compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research provides insight into the photoreactivity of halogenated phenols, which may be relevant for understanding the behavior of 2-Bromo-4-difluoromethoxy-5-fluorophenol under similar conditions (Nanbu et al., 2012).
Material Science and Fluorescence Applications
Synthesis of Liquid Crystals
Du Wei-song (2004) reported the synthesis of liquid crystals with a terminal difluoromethoxy group, which could imply potential applications of 2-Bromo-4-difluoromethoxy-5-fluorophenol in the field of liquid crystal technology. The study highlighted the synthesis methodology and the thermal properties of these compounds, suggesting their utility in material science (Du Wei-song, 2004).
Propiedades
IUPAC Name |
2-bromo-4-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYXPWDIMHOZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-difluoromethoxy-5-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



